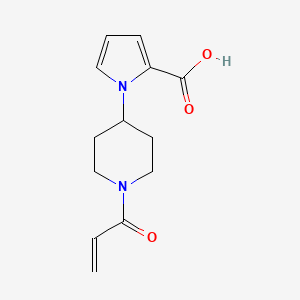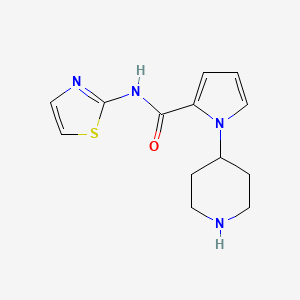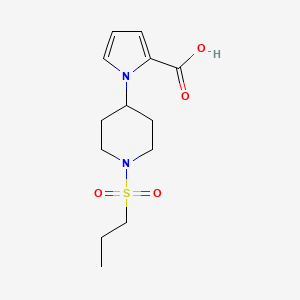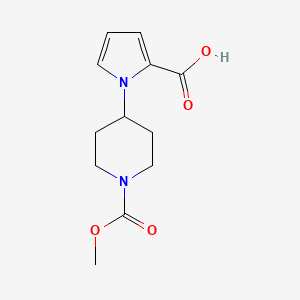
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid (MPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. MPC is a pyrrole derivative that has been found to possess unique biochemical and physiological properties that make it a promising candidate for use in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been found to inhibit the activation of nuclear factor kappa B (NF-kB), a transcription factor that plays a role in the immune response.
Biochemical and Physiological Effects:
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-alpha). Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its relatively low toxicity. It has been found to be well tolerated in animal studies, even at high doses. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid. One area of interest is its potential use in the treatment of liver disease, as it has been found to have a protective effect on the liver. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid and to identify other enzymes and signaling pathways that it may interact with. Finally, there is potential for the development of new drugs based on the structure of 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid, which could have improved pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Méthodes De Synthèse
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-piperidone with 2-cyanopyrrole in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions, but the overall process involves the formation of a pyrrole ring system and the addition of a carboxylic acid group to the piperidine ring.
Applications De Recherche Scientifique
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has been shown to have a protective effect on the liver. Additionally, 1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have antitumor activity and has been studied for its potential use in cancer treatment.
Propriétés
IUPAC Name |
1-(1-methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-18-12(17)13-7-4-9(5-8-13)14-6-2-3-10(14)11(15)16/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEBSBMRQJYIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methoxycarbonylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

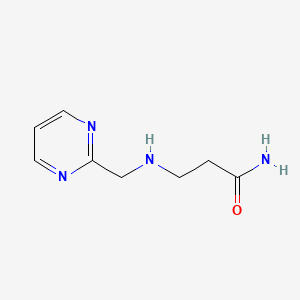
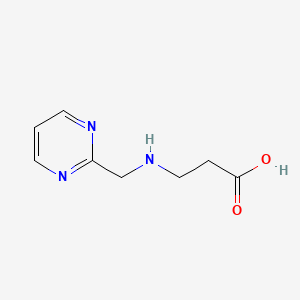
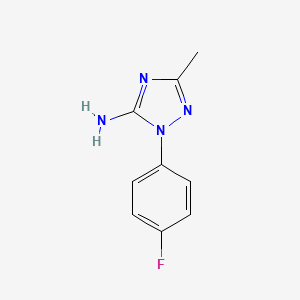
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
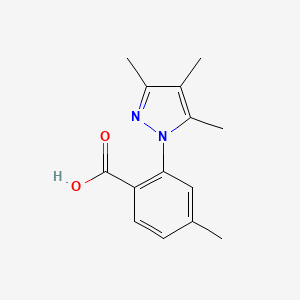
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
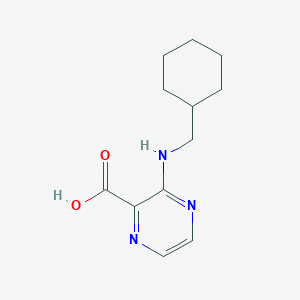
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)
